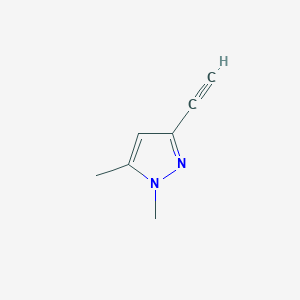

3-ethynyl-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC16526662

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2 |

|---|---|

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 3-ethynyl-1,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C7H8N2/c1-4-7-5-6(2)9(3)8-7/h1,5H,2-3H3 |

| Standard InChI Key | MYFMCLJOACHARE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C)C#C |

Introduction

Structural and Physicochemical Properties

Pyrazole derivatives are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. For 3-ethynyl-1,5-dimethyl-1H-pyrazole, the ethynyl (-C≡CH) group at position 3 introduces steric and electronic effects that influence reactivity. The methyl groups at positions 1 and 5 enhance stability through steric hindrance.

Table 1: Hypothesized Physicochemical Properties of 3-Ethynyl-1,5-dimethyl-1H-pyrazole

The 4-ethynyl isomer exhibits a LogP of 0.71, indicating moderate lipophilicity, which likely applies to the 3-ethynyl variant due to structural similarity . The polar surface area (17.82 Ų) suggests limited hydrogen-bonding capacity, typical of pyrazoles.

Synthetic Methodologies

While no direct synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole is documented, analogous routes for pyrazole derivatives provide a framework for its preparation.

Claisen-Schmidt Condensation and Alkylation

Pyrazole cores are often synthesized via condensation reactions. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone was synthesized by reacting 3,5-dimethylpyrazole with phenacyl bromide in acetonitrile under reflux . Adapting this method, 3-ethynyl-1,5-dimethyl-1H-pyrazole could be synthesized by substituting phenacyl bromide with a propargyl bromide derivative to introduce the ethynyl group.

Cyclocondensation Strategies

Patent CN112279812A describes a two-step synthesis for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate :

-

Intermediate Formation: Diethyl oxalate reacts with acetone in ethanol/sodium ethoxide at <15°C.

-

Ring Closure: The intermediate reacts with methylhydrazine in DMF at 40–50°C.

To target 3-ethynyl-1,5-dimethyl-1H-pyrazole, modifying the starting materials to include acetylene precursors (e.g., propargyl aldehyde) could enable ethynyl incorporation during cyclocondensation.

Post-Functionalization Approaches

Introducing ethynyl groups via Sonogashira coupling post-pyrazole formation is another viable route. For instance, halogenated pyrazoles could undergo palladium-catalyzed coupling with terminal alkynes.

Spectroscopic Characterization

Data from the 4-ethynyl isomer and related pyrazoles inform expected spectral profiles:

-

IR Spectroscopy:

-

~3300 cm⁻¹ (C≡C-H stretch).

-

~2100 cm⁻¹ (C≡C stretch).

-

1575–1590 cm⁻¹ (C=N stretching).

-

-

¹H NMR:

-

δ 2.23–2.25 (s, 6H, two CH₃ groups).

-

δ 3.10 (s, 1H, ethynyl proton).

-

δ 6.20 (s, 1H, pyrazole H-4).

-

-

MS: Molecular ion peak at m/z 120.07 (C₇H₈N₂⁺).

Challenges and Research Gaps

-

Stereochemical Control: Introducing ethynyl groups at specific pyrazole positions requires precise reaction conditions to avoid regioisomer mixtures.

-

Stability Concerns: The ethynyl group’s reactivity may necessitate protective strategies during synthesis.

-

Biological Data: No studies directly assess 3-ethynyl-1,5-dimethyl-1H-pyrazole’s efficacy or toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume